2-Methylene-1,3-dioxepane

Descripción general

Descripción

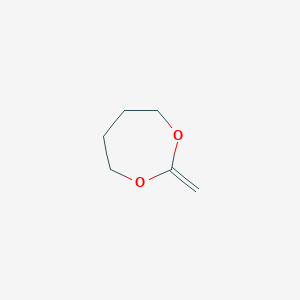

2-Methylene-1,3-dioxepane is a cyclic ketene acetal with the molecular formula C₆H₁₀O₂. It is a versatile monomer used in the synthesis of biodegradable polymers. This compound is particularly notable for its ability to undergo radical ring-opening polymerization, which introduces ester linkages into the polymer backbone, making the resulting polymers biodegradable .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylene-1,3-dioxepane can be synthesized through a two-step reaction process. The first step involves an acetal exchange reaction, followed by a dehydrochlorination reaction . The synthetic procedures are typically performed in a controlled environment to avoid inhalation of vapors.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The compound is often synthesized in bulk using free radical initiators such as azobisisobutyronitrile (AIBN) and t-butyl peroxide (TBPO) under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylene-1,3-dioxepane primarily undergoes radical ring-opening polymerization. This reaction can be initiated by free radicals, leading to the formation of polyesters with ester linkages in the polymer backbone .

Common Reagents and Conditions:

Initiators: Azobisisobutyronitrile (AIBN), t-butyl peroxide (TBPO)

Solvents: Supercritical carbon dioxide (scCO₂), organic solvents

Conditions: Typically conducted at elevated temperatures (around 70°C) and pressures (approximately 1000 psi)

Major Products: The major products formed from the polymerization of this compound are biodegradable polyesters, which have applications in various fields such as biomedical engineering and drug delivery .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Biodegradable Polymer Prodrugs

MDO has been utilized to develop biodegradable polymeric prodrugs for intracellular drug delivery. A study demonstrated the synthesis of functional MDO terpolymers that can self-assemble into micelles capable of encapsulating doxorubicin (DOX). The incorporation of pH-sensitive hydrazone bonds allows for a controlled release of the drug, which is significantly faster in acidic environments typical of tumor tissues compared to physiological pH . This approach enhances the efficacy of cancer treatments while minimizing side effects.

Case Study: MDO-based Prodrug Micelles

- Synthesis Method : Terpolymerization of MDO with poly(ethylene glycol) methyl ether methacrylate and pyridyldisulfide ethylmethacrylate.

- Key Findings : The prodrug micelles exhibited effective internalization by cancer cells and demonstrated significant cytotoxicity against various cancer cell lines .

Biodegradable Polymers

Copolymers for Environmental Sustainability

The ring-opening polymerization of MDO has been explored to create biodegradable copolymers with enhanced degradability characteristics. For instance, copolymers formed from MDO and vinyl acetate have shown promise in producing materials that can degrade under both acidic and alkaline conditions, making them suitable for environmentally friendly applications .

Data Table: Properties of MDO Copolymers

| Copolymer Composition | Degradation Conditions | Glass Transition Temperature (°C) | Reactivity Ratios |

|---|---|---|---|

| MDO/Vinyl Acetate | Acidic/Alkaline | Varies with composition | , |

| MDO/N-vinyl-2-pyrrolidone | Supercritical CO2 | Not specified | Not specified |

Thermoresponsive Materials

Smart Drug Delivery Carriers

Recent studies have focused on the synthesis of thermoresponsive hydrogels using MDO in combination with N,N-dimethylacrylamide. These hydrogels exhibit low critical solution temperatures and can undergo phase transitions in response to temperature changes, making them ideal candidates for smart drug delivery systems that respond to physiological conditions .

Case Study: Thermoresponsive Hydrogels

- Synthesis Method : Radical copolymerization of MDO and N,N-dimethylacrylamide.

- Key Findings : The hydrogels showed significant swelling-deswelling behavior under varying pH levels, indicating potential for targeted drug release applications .

Mecanismo De Acción

The mechanism of action for 2-Methylene-1,3-dioxepane involves radical ring-opening polymerization. The polymerization begins with the addition of a radical to the exocyclic double bond of the cyclic ketene acetal. This forms a tertiary intermediate radical, which undergoes a C-O β-scission to yield an ester bond. The new radical formed then propagates the reaction, leading to the formation of a linear polyester unit .

Comparación Con Compuestos Similares

2-Methylene-1,3-dioxepane is unique due to its ability to undergo complete ring-opening polymerization, resulting in biodegradable polyesters. Similar compounds include:

2-Methylene-4-phenyl-1,3-dioxolane: Another cyclic ketene acetal used in polymer synthesis.

5,6-Benzo-2-methylene-1,3-dioxepane: Known for its application in creating superhydrophobic surfaces.

4-Methyl-1,3-dioxane: Used in various chemical reactions and polymerizations.

These compounds share similar properties but differ in their specific applications and the types of polymers they produce.

Actividad Biológica

2-Methylene-1,3-dioxepane (MDO) is a cyclic compound characterized by its unique dioxepane structure, which consists of a six-membered ring containing two oxygen atoms. This compound has garnered attention in recent years due to its potential applications in drug delivery systems and biodegradable materials. This article reviews the biological activity of MDO, focusing on its synthesis, properties, and applications in medical and environmental fields.

This compound has the molecular formula and a molar mass of 114.14 g/mol. Its physical properties include a predicted density of approximately 0.97 g/cm³ and a boiling point around 172.8 °C. The compound is flammable and typically stored under inert gas conditions to prevent degradation.

Synthesis Methods

Various methods have been developed for synthesizing MDO, including:

- Radical Ring-Opening Polymerization : This method allows for the polymerization of MDO into functionalized copolymers with vinyl acetate (VAc), demonstrating living polymerization behavior .

- Cobalt-Mediated Radical Polymerization : Utilized for creating degradable copolymers that exhibit pH-sensitive properties and can be used for drug delivery .

Biological Activity

Research indicates that MDO exhibits significant biological activity, particularly in the context of drug delivery systems:

-

Biodegradable Drug Delivery Systems :

- MDO-based terpolymers have been developed as biodegradable polymeric prodrugs capable of releasing therapeutic agents in response to pH changes. These systems are particularly promising for targeted cancer therapies .

- In vitro studies have demonstrated that these polymeric prodrugs can effectively inhibit cancer cell proliferation, showcasing their potential use in oncology .

- Self-Assembly and Drug Encapsulation :

- Cytotoxicity Studies :

Comparative Analysis

The uniqueness of MDO can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dioxolane | C₄H₈O₂ | Five-membered ring; less reactive |

| 1,4-Dioxane | C₄H₈O₂ | Saturated six-membered ring; stable |

| 2-Methyl-1,3-dioxolane | C₅H₈O₂ | Similar structure; different substituents |

| 2-Methylene-4,5,6,7-tetrahydro-1,3-dioxepin | C₉H₁₂O₂ | More complex structure; higher molecular weight |

MDO's ability to undergo specific polymerization reactions makes it valuable in synthetic chemistry and material science.

Case Studies

Several studies have explored the applications of MDO in various fields:

- Drug Delivery : A study demonstrated the synthesis of a degradable copolymer from MDO and VAc that could effectively deliver doxorubicin (DOX) to cancer cells. The release rate of DOX was significantly higher at acidic pH (5.5) compared to neutral pH (7.4), suggesting its potential for targeted cancer therapy .

- Food Packaging : Research has also indicated that functional nanomaterials based on MDO can improve food packaging properties by enhancing barrier performance and biodegradability .

Propiedades

IUPAC Name |

2-methylidene-1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUFZLGLMCACRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83952-55-0 | |

| Record name | 1,3-Dioxepane, 2-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60275616 | |

| Record name | 2-METHYLENE-1,3-DIOXEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69814-56-8 | |

| Record name | 2-METHYLENE-1,3-DIOXEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylene-1,3-dioxepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.